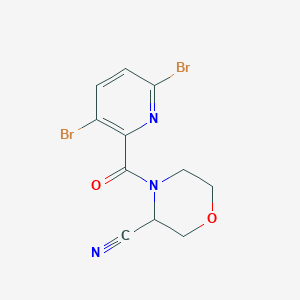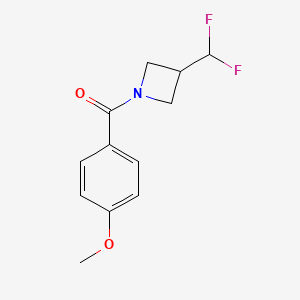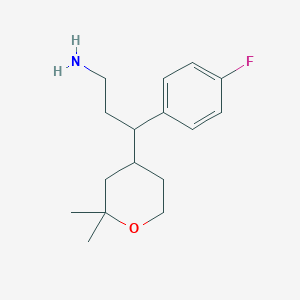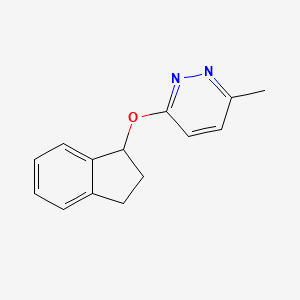
(3E)-4-(1-Methyl-1H-indol-3-YL)but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-(1-Methyl-1H-indol-3-YL)but-3-EN-2-one, also known as 1-methyl-indole-3-but-2-en-3-one, is a type of indole derivative with a variety of potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 206.28 g/mol and a melting point of 98-99°C. This compound has been used in a variety of laboratory experiments, including those related to biochemical and physiological effects.
Applications De Recherche Scientifique
Exciplex Formation in Indole Compounds
Research has shown that indole compounds, like 3-methylindole, can form exciplexes with alcohols such as 1-butanol. These exciplexes exhibit unique fluorescence emission intensities and spectra, indicating the formation of stable complexes. This property is significant for understanding the interactions in larger biological molecules, particularly in the study of protein conformation and structural changes (Hershberger, Lumry, & Verrall, 1981).
Synthesis of Tetrahydroquinolines
A catalytic asymmetric Povarov reaction using 3-methyl-2-vinylindoles, a close derivative of the subject compound, has been established. This reaction produces chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities. Such reactions offer a method for creating structurally diverse indole derivatives, which are important in pharmaceutical research (Dai, Jiang, Tao, & Shi, 2016).
Formation of Substituted Indolines and Indoles
Ynamides, reacting with conjugated enynes, can undergo [4 + 2] cycloadditions to form substituted indolines, which are further oxidized to produce indoles. This method provides access to indoles with various substitutions, highlighting the versatility of indole compounds in synthetic chemistry (Dunetz & Danheiser, 2005).
Production of Functionalized 1,3-Enynes and 1,3-Dienes
Research into the synthesis of functionalized conjugated 1,3-enynes and 1,3-dienes from 1,4-dichloro-2-butyne and N-heteroarenes, including indole derivatives, has been conducted. This route is practical and convenient, producing a variety of compounds important for further chemical synthesis (Zhang, Wu, & Chen, 2007).
Eco-Friendly Synthesis of Indolyl Compounds
An eco-friendly and efficient synthesis method for pharmaceutically relevant functionalized bis(indol-3-yl) compounds has been developed. This method utilizes sulfamic acid as an organo-catalyst, highlighting the potential of green chemistry in the synthesis of indole derivatives (Brahmachari & Banerjee, 2014).
Direct Arylation of Indoles
Studies on palladium-catalyzed direct arylation of indoles provide insights into the regioselectivity of these reactions. Such reactions are crucial for the synthesis of various indole derivatives, which are widely used in pharmaceutical and synthetic organic chemistry (Lane, Brown, & Sames, 2005).
Propriétés
IUPAC Name |
(E)-4-(1-methylindol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBFAGILCNRB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(1-Methyl-1H-indol-3-YL)but-3-EN-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)


![1-[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)
![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2821548.png)



![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)
![2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2821556.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)